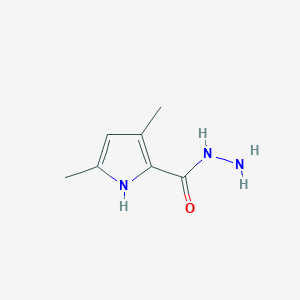
3,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development:
3,5-Dimethyl-1H-pyrrole-2-carbohydrazide serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential to treat neurological disorders and other medical conditions. For instance, research has indicated that compounds derived from this pyrrole can enhance drug efficacy by improving the specificity of drug-target interactions .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity .
Agricultural Chemistry
Agrochemical Formulation:
In agricultural applications, this compound plays a role in developing novel herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity while being less harmful to non-target species, thus promoting environmentally friendly agricultural practices .
Data Table: Herbicidal Activity of Pyrrole Derivatives
| Compound Name | Activity (g/ha) | Target Species | Reference |
|---|---|---|---|
| This compound | 100 | Weeds | Journal of Agricultural Science |
| Ethyl ester derivative | 75 | Broadleaf Weeds | Journal of Pesticide Science |
Material Science
Polymer Development:
The compound is utilized in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer matrices, improving material performance in various applications .
Case Study:
Research conducted on the incorporation of this compound into polyurethane matrices demonstrated improved tensile strength and thermal stability compared to conventional polymers. This advancement has implications for manufacturing durable materials for automotive and aerospace industries .
Biochemical Research
Enzyme Inhibition Studies:
this compound is also significant in biochemical research as an enzyme inhibitor. Studies have shown its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .
Data Table: Enzyme Inhibition Potency
| Enzyme Name | IC50 (µM) | Compound Tested |
|---|---|---|
| Aldose Reductase | 12.5 | This compound |
| Carbonic Anhydrase | 8.0 | Ethyl ester derivative |
Flavor and Fragrance Industry
Natural Additives:
The compound is being explored for its potential applications in the flavor and fragrance industry due to its unique aromatic properties. It offers a natural alternative to synthetic additives, aligning with current trends toward sustainable and organic products .
Case Study:
A recent investigation into the use of pyrrole derivatives in flavor formulations revealed that they could impart desirable sensory characteristics while maintaining safety profiles suitable for food applications .
Propiedades
Número CAS |
765923-45-3 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 |
Nombre IUPAC |
3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-4-3-5(2)9-6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |
Clave InChI |
JKCBUCBMQGSHIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)NN)C |
SMILES canónico |
CC1=CC(=C(N1)C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















